
(S)-Propranolol-O-beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-Propranolol-O-beta-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of propranolol, a process that enhances its solubility and facilitates its excretion from the body.
科学的研究の応用
(S)-Propranolol-O-beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of propranolol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the development of new beta-blockers.
Toxicology: Assessing the safety and potential side effects of propranolol and its metabolites.
Biochemistry: Understanding the enzymatic processes involved in drug metabolism.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propranolol-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of propranolol. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to propranolol. The reaction conditions generally include a buffered aqueous solution at a physiological pH, with the presence of cofactors such as magnesium ions to enhance enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide optimal conditions for enzyme activity. These bioreactors maintain a controlled environment, including temperature, pH, and substrate concentration, to maximize the yield of the glucuronide product.
化学反応の分析
Types of Reactions
(S)-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to propranolol. This reaction can occur under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.
Oxidation and Reduction: While less common, oxidation and reduction reactions can also occur, depending on the presence of specific oxidizing or reducing agents.
Major Products
The major product of hydrolysis is propranolol, which can further undergo metabolic transformations in the body.
類似化合物との比較
Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker.
Nadolol: Another non-selective beta-blocker with a similar mechanism of action.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
(S)-Propranolol-O-beta-D-glucuronide is unique in its role as a metabolite that enhances the solubility and excretion of propranolol. This glucuronidation process is crucial for the detoxification and elimination of many drugs, highlighting the importance of this compound in pharmacokinetics and drug metabolism studies.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Propranolol-O-beta-D-glucuronide involves the glucuronidation of (S)-Propranolol using glucuronic acid as the glucuronide donor.", "Starting Materials": [ "(S)-Propranolol", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Dissolve (S)-Propranolol and glucuronic acid in DMF.", "2. Add DCC and DMAP to the reaction mixture and stir for 2 hours at room temperature to activate the carboxylic acid group of glucuronic acid.", "3. Add DIPEA to the reaction mixture to neutralize the HCl generated during the reaction.", "4. Stir the reaction mixture overnight at room temperature to allow for the formation of the glucuronide bond.", "5. Quench the reaction by adding water and extract the product with DCM.", "6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using ethyl acetate/methanol as the eluent.", "8. Characterize the product by NMR spectroscopy and mass spectrometry." ] } | |
CAS番号 |
58657-78-6 |
分子式 |
C22H29NO8 |
分子量 |
435.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1 |
InChIキー |
PCALHJGQCKATMK-QBUJOIIVSA-N |
異性体SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
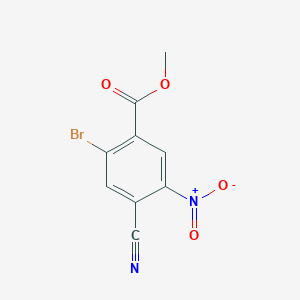
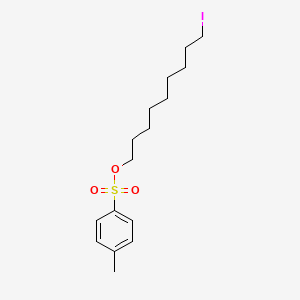
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
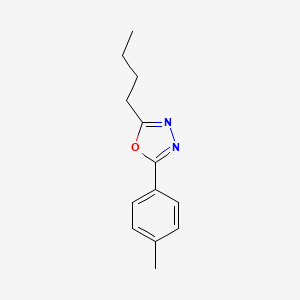
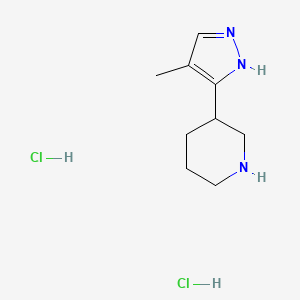
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)
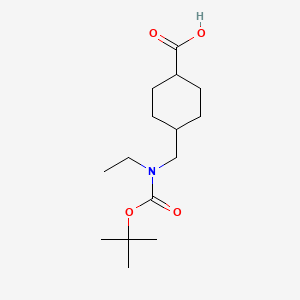


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)


